molecular formula C22H16N4O3S3 B2568973 Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate CAS No. 442865-30-7

Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate

Cat. No.: B2568973
CAS No.: 442865-30-7
M. Wt: 480.58
InChI Key: CFTOHZQTSYFUPM-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a phenyl group, a methyl carboxylate, and a sulfanyl acetamido-linked tricyclic system. The tricyclic moiety (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene) incorporates fused thiadiazole and triazole rings, which confer unique electronic and steric properties.

The synthesis of this compound likely involves multi-step strategies, including CsF-induced cyclization (analogous to thiophene derivatives in ) and amide coupling reactions . Its crystallographic analysis may employ SHELX or WinGX software for structure refinement, given their prevalence in small-molecule crystallography .

Properties

IUPAC Name

methyl 5-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S3/c1-29-20(28)14-11-17(13-7-3-2-4-8-13)31-19(14)23-18(27)12-30-21-24-25-22-26(21)15-9-5-6-10-16(15)32-22/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTOHZQTSYFUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Thiophene Functionalization : The thiophene ring is modified through halogenation or nucleophilic substitution.
  • Formation of Triazatricyclo Structure : Cyclization reactions involving sulfur-containing reagents and nitrogen sources are employed.
  • Final Coupling : The thiophene derivative is coupled with the triazatricyclo intermediate under specific conditions to yield the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant inhibitory effects against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 µM
Escherichia coli0.21 µM
Micrococcus luteusSelective action

The compound's efficacy against Gram-positive and Gram-negative bacteria indicates its broad-spectrum antimicrobial activity .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with cell cycle progression, inhibiting cancer cell proliferation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Binding to Enzymes and Receptors : The compound can modulate the activity of various enzymes and receptors involved in critical biological pathways.
  • Influencing Signaling Pathways : It may affect pathways related to inflammation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives similar to this compound exhibited potent antibacterial effects against clinical strains of bacteria .
    • Molecular docking studies indicated strong binding interactions with bacterial DNA gyrase and MurD enzymes.
  • Cytotoxicity Assessment :
    • In vitro assays revealed that the compound significantly inhibited the growth of cancer cell lines such as HeLa and MCF-7 .
    • The study reported IC50 values indicating effective cytotoxicity comparable to established anticancer drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s structural complexity places it within a family of sulfur- and nitrogen-containing heterocycles. Key analogues include:

Compound Name Core Structure Key Features Potential Applications
DTCPB () Benzo[c][1,2,5]thiadiazole Di-p-tolylamino phenyl group; carbonitrile substituent Organic electronics, optoelectronics
DTCTB () Thiophene-thiadiazole hybrid Thiophene-linked thiadiazole; di-p-tolylamino group Photovoltaic materials
(6R,7R)-7-[(R)-2-Amino-2-phenylacetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () Bicyclic β-lactam 5-thia-1-azabicyclo system; β-lactam ring Antibacterial agents
3-(Methylthio)-2-phenyl-4,5-dipropylthiophene () Thiophene with alkyl/phenyl groups Propyl and phenyl substituents; methylthio moiety Material science intermediates

Key Observations:

  • Bioactivity: The bicyclic β-lactam in highlights the pharmacological relevance of fused sulfur-nitrogen systems, suggesting the target compound may also exhibit antimicrobial or enzyme-inhibitory properties .
  • Synthetic Complexity: The target’s tricyclic core requires specialized cyclization methods, contrasting with simpler thiophene derivatives (e.g., ) synthesized via electrophilic substitution .

Conformational and Crystallographic Analysis

The tricyclic system’s puckering geometry can be analyzed using Cremer-Pople coordinates (), which define ring non-planarity. Compared to smaller rings (e.g., five-membered thiadiazoles in ), the dodeca-pentaene system may exhibit reduced pseudorotational freedom due to fused ring strain . Crystallographic software like SHELXL () would be critical for resolving its 3D structure.

Pharmacological Potential

While direct bioactivity data for the target compound are absent in the provided evidence, structurally related compounds (e.g., β-lactams in and thiazolylmethyl carbamates in ) suggest possible applications in antimicrobial or anticancer therapies. The sulfanyl acetamido linker may enhance cell permeability, similar to peptide-based drugs .

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